2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is a complex organic compound with a unique structure. This compound is characterized by its multiple hydroxyl groups and a cyclopenta[a]phenanthrene core, which is a common structural motif in many natural products, including steroids and terpenoids. The presence of multiple methyl groups and a hepta-1,5-dien-2-yl side chain further adds to its complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol typically involves multiple steps, starting from simpler precursors. The key steps in the synthesis include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.
Introduction of the hydroxyl groups: Hydroxyl groups can be introduced through oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the hepta-1,5-dien-2-yl side chain: This step may involve cross-coupling reactions, such as the Suzuki or Heck reactions, to attach the side chain to the core structure.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketones or aldehydes back to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides (for ether formation) and acyl chlorides (for ester formation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can form ethers or esters.
Scientific Research Applications
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of natural product synthesis.
Biology: The compound’s structural similarity to steroids and terpenoids makes it a useful tool for studying the biological activity of these classes of compounds.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is not well understood, but it is likely to involve interactions with various molecular targets and pathways. The compound’s structural similarity to steroids suggests that it may interact with steroid receptors, while its multiple hydroxyl groups suggest that it may also interact with enzymes involved in oxidation-reduction reactions.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Cholesterol is a steroid with a similar cyclopenta[a]phenanthrene core structure.
Beta-sitosterol: Beta-sitosterol is a plant sterol with a similar structure to cholesterol.
Ergosterol: Ergosterol is a fungal sterol with a similar structure to cholesterol.
Uniqueness
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol is unique in its combination of multiple hydroxyl groups, a hepta-1,5-dien-2-yl side chain, and a cyclopenta[a]phenanthrene core. This combination of features gives the compound unique reactivity and potential biological activity, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C36H60O7 |
---|---|
Molecular Weight |
604.9 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10,22-32,37-41H,3,9,11-19H2,1-2,4-8H3 |
InChI Key |
WMGBQZAELMGYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.